molecular formula C15H12O7 B600725 Taxifolin CAS No. 24198-97-8

Taxifolin

Cat. No. B600725
CAS RN: 24198-97-8
M. Wt: 304.25
InChI Key:
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Description

Taxifolin, also known as dihydroquercetin, is a catechol-type flavonoid that displays cardioprotective, neuroprotective, antioxidative, and anticancer chemotherapeutic activities . It is a flavonoid or natural nutrient found in plants, including cannabis . It is extracted from plants such as Siberian larch and milk thistle .


Synthesis Analysis

Taxifolin can be synthesized from astilbin by fungal biotransformation . A fungal strain, Aspergillus fumigatus SQH4, was isolated from an enrichment culture of Smilax glabra rhizome to achieve the deglycosylation reaction . Taxifolin microtubes and taxifolin microspheres were synthesized from raw taxifolin API using several methods of crystal engineering .


Molecular Structure Analysis

Taxifolin has two stereocenters on the C-ring, as opposed to quercetin which has none . For example, (+)-taxifolin has (2R,3R)-configuration, making it 1 out of 4 stereoisomers that comprise 2 pairs of enantiomers . The morphology of the solid phase is very specific for each sample .


Chemical Reactions Analysis

Taxifolin can be obtained by deglycosylation of astilbin . When a culture of strain SQH4 was filtered, and the mycelia were suspended in phosphate buffer (0.2 mol/L, pH 4.5) with a volume equal to that of the culture filtrate, and both were used to biotransform astilbin, the yields of taxifolin were 49.6% from the mycelia and 8.34% from the culture filtrate .


Physical And Chemical Properties Analysis

Taxifolin has a molecular formula of C15H12O7 and a molecular weight of 304.25 . It is soluble in DMSO and water .

Scientific Research Applications

1. Cosmetology

Taxifolin (TXF), a flavonoid with strong antioxidant activity, has been tested for its biological effects on adult human skin . The study investigated the effects of two creams: 3% S. balsamita extract and 3% TXF on the function of adult skin . The biophysical and biomechanical skin parameters were measured before and after applying the creams . The 3% S. balsamita extract cream reduced hyperpigmentation, erythema, and elevated pH . A higher penetration rate was revealed for the 3% TXF cream than for the 3% S. balsamita extract cream . A total of 3% TXF cream improved skin viscoelasticity .

2. Pharmacology

Taxifolin is a flavonoid compound, originally isolated from the bark of Douglas fir trees, which is often found in foods such as onions and olive oil . It is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial and other pharmacological activities . This review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .

3. Hepatoprotection

Taxifolin has demonstrated hepatoprotective activity . Although the specific methods of application or experimental procedures are not detailed in the source, this application suggests that taxifolin could be an effective treatment for a variety of liver disorders.

4. Antiangiogenic

Taxifolin has shown antiangiogenic activity . This means it can inhibit the formation of new blood vessels, which is particularly useful in preventing the growth and spread of cancer cells.

5. Cardiovascular

Taxifolin has demonstrated cardiovascular activity . This suggests that it could be beneficial in treating various heart and blood vessel conditions.

6. Pulmonary

Taxifolin has shown pulmonary activity . This suggests that it could be beneficial in treating various lung conditions.

7. Anti-Cancer

Taxifolin has shown promising pharmacological activities for managing cancerous tumors . The anti-cancer activity was the most potent of the pharmacological activities when evaluated using various in vitro and in vivo models .

8. Anti-Inflammatory

Taxifolin has demonstrated anti-inflammatory activity . This suggests that it could be beneficial in treating various inflammatory conditions.

9. Microbial Infections

Taxifolin has shown activity against microbial infections . This suggests that it could be beneficial in treating various bacterial and viral infections.

10. Oxidative Stress

Taxifolin has demonstrated activity against oxidative stress . This suggests that it could be beneficial in treating conditions related to oxidative stress.

11. Amyloid-β-associated Conditions

Recently, taxifolin has been demonstrated to inhibit Aβ fibril formation in vitro . It has also been shown to improve cerebral blood flow, facilitate Aβ clearance in the brain, and suppress cognitive decline in a mouse model of CAA . These findings suggest the novel therapeutic potentials of taxifolin for CAA .

7. Anti-Fatigue

Taxifolin intake was shown to affect the brain activity of healthy young adults and demonstrated an antifatigue effect, thereby reducing subjective fatigue . A single intake of taxifolin may enhance the removal of foreign substances by strengthening the innate immune system and suppressing the occurrence of injury .

8. Immune System Enhancement

A single intake of taxifolin may enhance the removal of foreign substances by strengthening the innate immune system . This suggests that it could be beneficial in boosting the immune system and protecting the body from various diseases.

9. Brain Activity Enhancement

Taxifolin intake was shown to affect the brain activity of healthy young adults . This suggests that it could be beneficial in enhancing brain function and cognitive abilities.

10. Inflammation Management

Taxifolin has promising pharmacological activities for managing inflammation . This suggests that it could be beneficial in treating various inflammatory conditions.

Safety And Hazards

Taxifolin is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Taxifolin has a broad range of health-promoting effects and is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities . Future research directions could focus on its therapeutic potentials .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin

CAS RN

480-18-2, 24198-97-8
Record name Taxifolin
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Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
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Record name Taxifolin
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Record name Taxifolin, (+/-)-
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Record name Taxifolin
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Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
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Record name (+)-Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
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Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
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Record name TAXIFOLIN
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Record name TAXIFOLIN, (±)-
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Citations

For This Compound
21,100
Citations
A Das, R Baidya, T Chakraborty, AK Samanta… - Biomedicine & …, 2021 - Elsevier
… taxifolin was found to be 24% as compared to the intravenous administration [33]. In rabbit, the bioavailability of taxifolin … that the taxifolin in converted to 3′- or 4′-O-methyl taxifolin in …
Number of citations: 80 www.sciencedirect.com
F Topal, M Nar, H Gocer, P Kalin… - Journal of enzyme …, 2016 - Taylor & Francis
Taxifolin is a kind of flavanonol, whose biological ability. The objectives of this study were to investigate the antioxidants and antiradical activities of taxifolin by using different in vitro …
Number of citations: 264 www.tandfonline.com
C Sunil, B Xu - Phytochemistry, 2019 - Elsevier
… This review focuses on taxifolin’s biological activities and related molecular mechanisms. … Taxifolin showed promising pharmacological activities in the management of inflammation, …
Number of citations: 201 www.sciencedirect.com
MB Gupta, TN Bhalla, GP Gupta, CR Mitra… - Japanese Journal of …, 1971 - Elsevier
… by testing graded doses of taxifolin and hydrocortisone against carrageenin … taxifolin and hydrocortisone are shown in Table 4. The ratio of LD50/EDbO (therapeutic index) for taxifolin …
Number of citations: 105 www.sciencedirect.com
CS Chambers, K Valentova - Current pharmaceutical design, 2015 - ingentaconnect.com
… , which we define as “non-taxifolin derived” flavonolignans. They are biogenetically derived … from taxifolin and quercetin. This review describes the development of these “non-taxifolin” …
Number of citations: 41 www.ingentaconnect.com
X Sun, R Chen, Z Yang, G Sun, M Wang, X Ma… - Food and Chemical …, 2014 - Elsevier
… , taxifolin reduced angiotensin II level in myocardium, inhibited NADPH oxidase activity, and increased JAK/STAT3 activation. In vitro investigation demonstrated that taxifolin … , taxifolin …
Number of citations: 204 www.sciencedirect.com
C Cai, C Liu, L Zhao, H Liu, W Li, H Guan… - Frontiers in …, 2018 - frontiersin.org
… of taxifolin on the formation and function of osteoclast. In this study, we examined the effects of taxifolin on … Our results indicated that taxifolin inhibits osteoclastogenesis via regulation of …
Number of citations: 49 www.frontiersin.org
YA Vladimirov, EV Proskurnina, EM Demin… - Biochemistry …, 2009 - Springer
… In this work the effect of taxifolin (dihydroquercetin) and … decreased by 50% with quercetin, taxifolin, rutin, Trolox, and … the action of rutin and taxifolin in a dose dependent manner, so …
Number of citations: 86 link.springer.com
KS Asmi, T Lakshmi, SR Balusamy… - Journal of Advanced …, 2017 - speronline.com
… Taxifolin is a potent plant flavonoid. The main sources of taxifolin include onions, French … The main pharmacological actions of taxifolin are antibacterial, antifungal, anti-inflammatory…
Number of citations: 29 www.speronline.com
M Leopoldini, IP Pitarch, N Russo… - The Journal of Physical …, 2004 - ACS Publications
… is, however, slightly higher than for taxifolin because in the first two cases the … of taxifolin, the hydroxyl groups are oriented in a such a way to maximize H-bond-like interactions. Taxifolin …
Number of citations: 350 pubs.acs.org

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